molecular formula C19H16FN3OS B2628946 N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-methylbenzamide CAS No. 450342-83-3

N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-methylbenzamide

Cat. No. B2628946
CAS RN: 450342-83-3
M. Wt: 353.42
InChI Key: WNJGQEPIJOVDEQ-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The specific physical and chemical properties of this compound are not provided in the searched resources .

Scientific Research Applications

Cellular Proliferation Assessment in Tumors

One of the noteworthy applications of compounds structurally related to N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-methylbenzamide is in the assessment of cellular proliferation in tumors. For instance, a derivative, N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2-(2-18F-fluoroethoxy)-5-methylbenzamide (18F-ISO-1), has been utilized in PET imaging to evaluate tumor proliferation. It's been shown that tumor uptake of such compounds can correlate significantly with proliferative markers like Ki-67, making it a potential agent for assessing the proliferative status of solid tumors (Dehdashti et al., 2013).

Metabolism and Disposition Studies

Compounds with a similar structural framework, like N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868), have been studied for their metabolism and disposition in humans, particularly in the context of insomnia treatment. Such studies involve detailed analysis of blood, urine, and feces post-dosing to understand the pharmacokinetic properties, including the presence of metabolites, elimination pathways, and half-life of the compound (Renzulli et al., 2011).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the searched resources .

Mechanism of Action

Target of Action

The primary target of N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbenzamide is Histone Deacetylase 3 (HDAC3) . HDAC3 is an enzyme that plays a crucial role in regulating gene expression. It does this by removing acetyl groups from histones, which leads to the condensation of chromatin and repression of gene transcription .

Mode of Action

N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbenzamide acts as a selective inhibitor of HDAC3 . It binds to the active site of HDAC3, preventing it from removing acetyl groups from histones . This inhibition disrupts the normal function of HDAC3, leading to an increase in acetylated histones, which results in a more relaxed chromatin structure and enhanced gene transcription .

Biochemical Pathways

The inhibition of HDAC3 by N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbenzamide affects various biochemical pathways. One of the key pathways is the regulation of gene expression . By inhibiting HDAC3, this compound prevents the deacetylation of histones, leading to changes in the structure of chromatin and influencing the transcription of certain genes .

Pharmacokinetics

The compound’s effectiveness in inhibiting hdac3 suggests that it has sufficient bioavailability to reach its target in the body .

Result of Action

The molecular and cellular effects of N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbenzamide’s action are primarily related to its impact on gene expression. By inhibiting HDAC3, this compound leads to an increase in acetylated histones, which can result in the upregulation of certain genes . This can have various effects depending on the specific genes that are affected.

properties

IUPAC Name

N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3OS/c1-12-3-2-4-13(9-12)19(24)21-18-16-10-25-11-17(16)22-23(18)15-7-5-14(20)6-8-15/h2-9H,10-11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNJGQEPIJOVDEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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